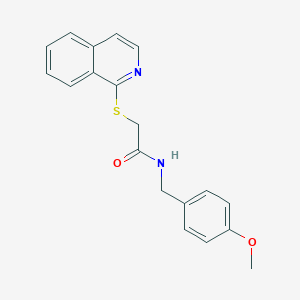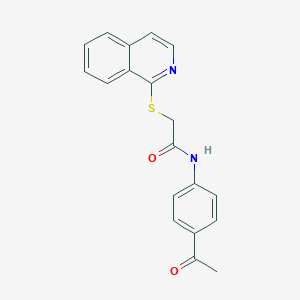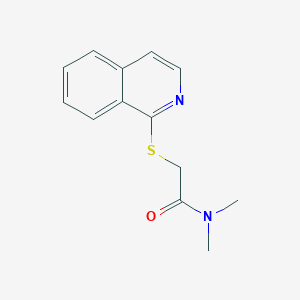
N-isopropyl-3-phenyl-2-(1H-pyrrol-1-yl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-isopropyl-3-phenyl-2-(1H-pyrrol-1-yl)propanamide, commonly known as IPP, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. IPP belongs to the class of compounds called synthetic cannabinoids, which are known to interact with the endocannabinoid system in the human body. In
科学的研究の応用
IPP has been studied extensively for its potential therapeutic applications. One of the main areas of research is its use as a pain reliever. Studies have shown that IPP can activate the CB1 receptor in the endocannabinoid system, which can lead to pain relief. IPP has also been studied for its potential use in treating anxiety and depression. It has been shown to have anxiolytic and antidepressant effects in animal models.
作用機序
IPP acts by binding to the CB1 receptor in the endocannabinoid system. This receptor is found in the brain and is involved in regulating pain, mood, appetite, and other physiological processes. When IPP binds to the CB1 receptor, it activates a signaling pathway that leads to the release of neurotransmitters such as dopamine and serotonin. This can lead to pain relief, improved mood, and reduced anxiety.
Biochemical and Physiological Effects:
IPP has been shown to have several biochemical and physiological effects. It has been shown to reduce pain in animal models of neuropathic pain and inflammatory pain. IPP has also been shown to have anxiolytic and antidepressant effects in animal models of anxiety and depression. Additionally, IPP has been shown to have anti-inflammatory effects, which may be useful in treating conditions such as arthritis.
実験室実験の利点と制限
One of the main advantages of using IPP in lab experiments is its specificity for the CB1 receptor. This allows researchers to study the effects of CB1 activation without affecting other receptors in the endocannabinoid system. Additionally, IPP has a high affinity for the CB1 receptor, which means that it can be used at lower concentrations than other synthetic cannabinoids.
One limitation of using IPP in lab experiments is its low solubility in water. This can make it difficult to administer in certain experiments. Additionally, IPP has a short half-life, which means that its effects may not last as long as other synthetic cannabinoids.
将来の方向性
There are several future directions for research on IPP. One area of research is its potential use in treating substance abuse disorders. Studies have shown that IPP can reduce the rewarding effects of drugs such as cocaine and opioids. Another area of research is its potential use in treating epilepsy. Studies have shown that IPP can reduce seizures in animal models of epilepsy. Additionally, IPP may have applications in treating other neurological disorders such as Alzheimer's disease and Parkinson's disease.
合成法
The synthesis of IPP involves the reaction of 1H-pyrrole-1-carboxylic acid with isopropylamine and phenylacetyl chloride. The reaction is catalyzed by triethylamine, and the product is obtained after purification through column chromatography. The yield of IPP is typically around 60-70%. This synthesis method has been described in detail in several research articles.
特性
分子式 |
C16H20N2O |
|---|---|
分子量 |
256.34 g/mol |
IUPAC名 |
3-phenyl-N-propan-2-yl-2-pyrrol-1-ylpropanamide |
InChI |
InChI=1S/C16H20N2O/c1-13(2)17-16(19)15(18-10-6-7-11-18)12-14-8-4-3-5-9-14/h3-11,13,15H,12H2,1-2H3,(H,17,19) |
InChIキー |
MRGQHLAYWKSEAT-UHFFFAOYSA-N |
SMILES |
CC(C)NC(=O)C(CC1=CC=CC=C1)N2C=CC=C2 |
正規SMILES |
CC(C)NC(=O)C(CC1=CC=CC=C1)N2C=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-(4-chlorophenyl)-2-[(9H-purin-6-ylsulfanyl)methyl]-4(3H)-quinazolinone](/img/structure/B263245.png)
![Quinoxaline, 2-methyl-3-[(9H-purin-6-ylthio)methyl]-](/img/structure/B263246.png)
![Benzo[b]benzofuran-4-carboxamide, N-(2-methoxy-5-methylphenyl)-](/img/structure/B263248.png)
![Benzo[b]benzofuran-4-carboxamide, N-(2-phenoxyethyl)-](/img/structure/B263249.png)
![6,7-dihydro-5H-[1,4]oxazino[2,3,4-ij]quinolin-3(2H)-one](/img/structure/B263250.png)
![2-{[4-(1,3-benzodioxol-5-yl)-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-cyclopropylacetamide](/img/structure/B263258.png)





![1-({[5-(4-Methylphenyl)-1,3,4-oxadiazol-2-yl]methyl}sulfanyl)isoquinoline](/img/structure/B263265.png)

